2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS No.: 387882-95-3
Cat. No.: VC4947653
Molecular Formula: C14H11FN2O4
Molecular Weight: 290.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387882-95-3 |
|---|---|
| Molecular Formula | C14H11FN2O4 |
| Molecular Weight | 290.25 |
| IUPAC Name | 2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2 |
| Standard InChI Key | IBYNIGIJFVEIBT-UHFFFAOYSA-N |
| SMILES | C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Introduction
Key Structural Features
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Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring enhances lipophilicity and metabolic stability.
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Nitro Group: The nitro group at the 5-position contributes to electronic modulation, affecting reactivity and biological activity.
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Isoindole-Dione Core: This moiety is known for its role in various synthetic intermediates and bioactive molecules.
Synthesis
The synthesis of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
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Nucleophilic Substitution:
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A fluorinated precursor (e.g., 2-fluoroaniline) reacts with nitrobenzene derivatives to introduce the fluoro-nitrophenyl group.
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Cyclization:
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The isoindole-dione core is formed through a condensation reaction using phthalic anhydride or related compounds.
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Purification:
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Chromatographic techniques (e.g., HPLC) are used to isolate the compound with high purity.
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Spectroscopic Data
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and carbon (C) NMR spectra confirm the chemical shifts corresponding to aromatic and aliphatic regions.
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with its molecular weight.
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Infrared Spectroscopy (IR):
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Peaks for nitro () stretching (~1520 cm) and carbonyl () groups (~1700 cm).
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Crystallographic Data
If crystallized, X-ray diffraction can provide precise bond lengths and angles, confirming the molecular geometry.
Pharmaceutical Applications
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Anticancer Properties:
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Fluorinated aromatic compounds often exhibit cytotoxic activity against tumor cells due to their ability to interact with DNA or enzymes.
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Anti-inflammatory Activity:
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Isoindole-diones have been explored as scaffolds for anti-inflammatory drugs.
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Material Science
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Optoelectronics:
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The fluorine atom enhances electron mobility, making this compound suitable for organic semiconductors.
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Catalysis:
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Nitro-functionalized aromatics can act as ligands or intermediates in catalytic cycles.
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Comparative Analysis with Related Compounds
| Property | 2-(2-Fluoro-5-nitrophenyl)-... | Similar Isoindole-Diones |
|---|---|---|
| Fluorine Substitution | Yes | Variable |
| Nitro Group | Yes | Optional |
| Biological Activity | Potential anticancer/anti-inflammatory | Variable |
| Stability | High (due to rigid core) | Moderate to High |
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